3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and phenylacetic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and phenylacetic acid in the presence of a suitable catalyst to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can undergo reduction reactions to modify the trifluoromethyl group or the phenyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce modified phenyl rings or trifluoromethyl groups .
Scientific Research Applications
3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-isopropylphenyl)-propionic acid
- 3-Amino-3-(4-ethylphenyl)propanoic acid
- 3-Amino-3-(4-bromophenyl)-propionic acid
- 3-Amino-3-naphthalen-1-yl-propionic acid
Uniqueness
3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C16H14F3NO2 |
---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
3-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)13-7-5-11(6-8-13)10-1-3-12(4-2-10)14(20)9-15(21)22/h1-8,14H,9,20H2,(H,21,22) |
InChI Key |
BTYFKGLPQYSUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(CC(=O)O)N |
Origin of Product |
United States |
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